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Compound of Interest

Compound Name: Boc-N-methyl-D-leucine

Cat. No.: B558484 Get Quote

Boc-N-methyl-D-leucine is a cornerstone of contemporary peptide chemistry and drug

development. As a non-proteinogenic amino acid derivative, its structure is engineered to

overcome the inherent limitations of natural peptides, such as poor metabolic stability and low

bioavailability.[1][2] This guide provides a detailed exploration of its unique structural features,

the profound impact of its stereochemistry, and a field-proven protocol for its synthesis, offering

researchers and drug development professionals a comprehensive resource for leveraging this

powerful building block.

The strategic incorporation of both a D-enantiomer and an N-methyl group imparts a unique

combination of properties. The D-configuration provides steric shielding against enzymatic

degradation by proteases, which are stereospecific for L-amino acids.[3][4] Concurrently, N-

methylation removes the amide proton, a key hydrogen bond donor, which not only further

enhances proteolytic stability but also introduces critical conformational constraints that can

lock a peptide into its bioactive form.[5][6] This dual modification makes Boc-N-methyl-D-
leucine an invaluable tool for enhancing the pharmacokinetic and pharmacodynamic profiles of

peptide-based therapeutics.[2][7]

Molecular Structure and Physicochemical
Properties
The defining features of Boc-N-methyl-D-leucine are the tert-butoxycarbonyl (Boc) protecting

group on the amine, the methyl group on the same nitrogen atom, and the D-stereochemical

configuration at the alpha-carbon (α-carbon).
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Property Value Source

IUPAC Name

(2R)-4-methyl-2-[methyl-[(2-

methylpropan-2-

yl)oxycarbonyl]amino]pentanoi

c acid

[8]

CAS Number 89536-84-5 [9]

Molecular Formula C12H23NO4 [8]

Molecular Weight 245.32 g/mol [8]

Appearance White to off-white solid N/A

Melting Point 64-65 ºC [9]

The structure combines the hydrophobicity of the isobutyl side chain of leucine with the steric

bulk of the Boc group and the conformational rigidity imparted by N-methylation.
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Caption: Molecular structure of Boc-N-methyl-D-leucine highlighting the (2R) stereocenter.

The Scientific Imperative: Stereochemistry and
Functional Impact
The specific stereochemical arrangement of Boc-N-methyl-D-leucine is not arbitrary; it is a

deliberate design choice to imbue peptides with superior drug-like properties.

Pillar 1: Enhanced Proteolytic Stability
One of the most significant advantages of incorporating D-amino acids and N-methylated

residues is the dramatic increase in resistance to enzymatic degradation.[1] Proteases, the
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enzymes responsible for cleaving peptide bonds, possess chiral active sites that are highly

specific for L-amino acid substrates. The D-configuration of the leucine residue presents an

incorrect stereochemistry to the enzyme's active site, effectively preventing recognition and

cleavage.

Furthermore, N-methylation provides an additional layer of steric and electronic shielding. By

replacing the amide proton with a methyl group, a key recognition point for protease binding via

hydrogen bonding is removed.[1][6] This dual protection strategy makes peptides containing

Boc-N-methyl-D-leucine exceptionally stable in biological systems, leading to a longer in-vivo

half-life.[10]

Pillar 2: Conformational Control and Receptor Affinity
N-methylation introduces a significant steric constraint on the peptide backbone, restricting the

rotation around the Cα-N bond and reducing the available conformational space.[1][5] This

"conformational constraint" is a powerful tool for locking a peptide into a bioactive conformation,

which can lead to enhanced receptor affinity and selectivity. By pre-organizing the peptide into

a shape that is complementary to its target receptor, the entropic penalty of binding is reduced,

often resulting in a significant increase in potency.[1]

Additionally, N-methylation lowers the energy barrier between the cis and trans conformations

of the amide bond. While the trans form is overwhelmingly favored in standard peptides, the

ability to more readily adopt a cis conformation can be crucial for mimicking protein turns or

achieving an optimal orientation for receptor engagement.

Synthesis Protocol: N-Methylation of Boc-D-leucine
The following protocol details a robust and widely utilized method for the synthesis of Boc-N-
methyl-D-leucine from its precursor, Boc-D-leucine, via N-methylation with sodium hydride

and methyl iodide.[11][12][13] This procedure is designed to be a self-validating system, with

clear checkpoints and explanations for each critical step.

Experimental Rationale
The core of this synthesis is the selective methylation of the amine's nitrogen. This is achieved

by using a strong base, sodium hydride (NaH), to deprotonate both the carboxylic acid and the

N-H of the Boc-protected amine, forming a dianion.[13] In an aprotic solvent like

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pdf.benchchem.com/613/The_Strategic_Advantage_of_N_Methylation_in_Peptide_Chemistry_A_Technical_Guide.pdf
https://lifetein.com/blog/should-my-peptide-be-methylated/
https://www.benchchem.com/product/b558484?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acschembio.2c00403
https://pdf.benchchem.com/613/The_Strategic_Advantage_of_N_Methylation_in_Peptide_Chemistry_A_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/41266035/
https://pdf.benchchem.com/613/The_Strategic_Advantage_of_N_Methylation_in_Peptide_Chemistry_A_Technical_Guide.pdf
https://www.benchchem.com/product/b558484?utm_src=pdf-body
https://www.benchchem.com/product/b558484?utm_src=pdf-body
https://researchmgt.monash.edu/ws/portalfiles/portal/248613286/117403177_oa.pdf
https://cdnsciencepub.com/doi/pdf/10.1139/v77-125
http://lokeylab.wikidot.com/wiki:n-alkylation-of-boc-amino-acids
http://lokeylab.wikidot.com/wiki:n-alkylation-of-boc-amino-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tetrahydrofuran (THF), the resulting sodium carboxylate salt has limited reactivity, while the

deprotonated nitrogen readily undergoes nucleophilic attack on methyl iodide (CH₃I) to form the

desired N-methylated product.[13][14] The use of excess reagents ensures the reaction

proceeds to completion.
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Caption: Experimental workflow for the N-methylation of Boc-D-leucine.
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Step-by-Step Methodology
Preparation:

To a dry round-bottom flask under an argon atmosphere, add Boc-D-leucine (1.0 eq).[15]

Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 20 mL per gram

of starting material).

Add methyl iodide (5.0 eq) to the solution.

Cool the flask to 0 °C using an ice-water bath.

Reaction:

Causality: The portion-wise addition of sodium hydride is critical to control the vigorous

evolution of hydrogen gas as the acidic protons are removed. Cooling maintains control

over the exothermic reaction.

Carefully add sodium hydride (60% dispersion in mineral oil, 5.0 eq) to the stirred solution

in small portions over 1-2 hours.

Allow the reaction to stir at 0 °C until the bubbling subsides, then remove the ice bath and

let the mixture warm to room temperature.

Stir vigorously overnight (12-16 hours) to ensure the reaction goes to completion.

Work-up and Purification:

Causality: The reaction is quenched with water to safely neutralize any unreacted sodium

hydride. Acidification is necessary to protonate the sodium carboxylate salt, rendering the

final product neutral and soluble in the organic extraction solvent (ethyl acetate).[13]

Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise

addition of water until bubbling ceases.

Add more water to dissolve the salts, and then acidify the aqueous layer to a pH of 2-3

using 1M HCl.
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Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x

50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

The crude product can be purified by silica gel column chromatography to yield pure Boc-
N-methyl-D-leucine.

Conclusion
Boc-N-methyl-D-leucine is more than a mere reagent; it is a strategic tool for the rational

design of peptide therapeutics. Its unique stereochemistry and N-alkylation provide a powerful,

synergistic approach to overcoming the fundamental challenges of peptide stability and

bioavailability. By understanding the causal relationship between its structure and its function,

researchers can effectively employ this building block to develop next-generation drugs with

significantly improved therapeutic profiles. The synthetic protocol provided herein offers a

reliable and well-validated pathway to access this critical compound, empowering further

innovation in the field.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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